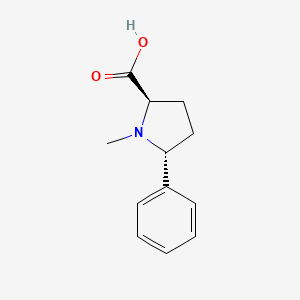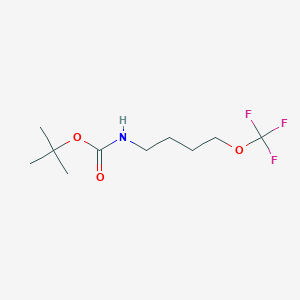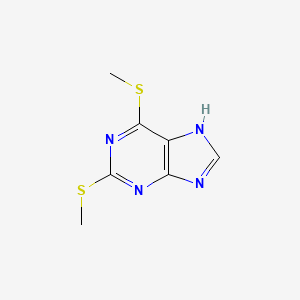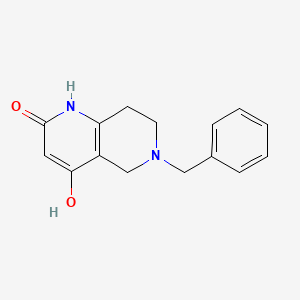![molecular formula C6H4BrN3O B11760098 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromine and a suitable triazole precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (Et3N) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its anti-tumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core but differ in their substitution patterns and biological activities.
[1,2,4]Triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness
7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H4BrN3O |
|---|---|
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
7-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,(H,9,11) |
InChI-Schlüssel |
VTOJFOSPIGCYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NNC2=O)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)
![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)



![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)


![2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11760088.png)
![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
